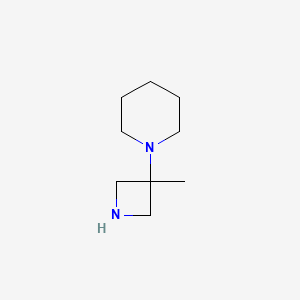
4-(Difluoromethyl)-3-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-3-methylphenol: is an organic compound characterized by the presence of a difluoromethyl group and a methyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-3-methylphenol typically involves the introduction of a difluoromethyl group to a phenol derivative. One common method is the reaction of 3-methylphenol with a difluoromethylating agent such as chlorodifluoromethane (ClCF₂H) in the presence of a base like potassium carbonate (K₂CO₃). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. Catalysts such as palladium or copper complexes can be employed to facilitate the difluoromethylation process, enhancing efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the aromatic ring are replaced by other substituents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated phenols or nitrophenols.
Scientific Research Applications
Chemistry
In chemistry, 4-(Difluoromethyl)-3-methylphenol is used as a building block for the synthesis of more complex molecules. Its unique difluoromethyl group imparts distinct electronic properties, making it valuable in the design of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features allow it to interact with various biological targets, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Its ability to modulate biological pathways can be harnessed to develop new treatments for diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the formulation of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for applications in crop protection and material science.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-3-methylphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can enhance the binding affinity of the compound to these targets, leading to modulation of their activity. This interaction can trigger various biochemical pathways, resulting in the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)-3-methylphenol
- 4-(Chloromethyl)-3-methylphenol
- 4-(Bromomethyl)-3-methylphenol
Uniqueness
Compared to its analogs, 4-(Difluoromethyl)-3-methylphenol offers a unique balance of electronic and steric properties. The difluoromethyl group provides a distinct electronic environment that can influence the compound’s reactivity and interaction with biological targets. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(difluoromethyl)-3-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-5-4-6(11)2-3-7(5)8(9)10/h2-4,8,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOHMOWMYQXWHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2R,6R)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-2-carboxylic acid](/img/structure/B8056381.png)


![[(5S)-5-amino-5-carboxypentyl]azanium;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B8056391.png)
![methyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B8056392.png)









